molecular formula C7H7BrOS B8226533 (R)-1-Bromo-4-(methylsulfinyl)benzene

(R)-1-Bromo-4-(methylsulfinyl)benzene

Cat. No.: B8226533
M. Wt: 219.10 g/mol
InChI Key: MPOPDYTWAYBUOD-SNVBAGLBSA-N
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Description

(R)-1-Bromo-4-(methylsulfinyl)benzene is a high-value chiral synthon characterized by a bromo-substituted benzene ring and a methylsulfinyl group. This compound is an enantiopure organosulfur compound belonging to the aryl sulfoxide class. With a molecular formula of C 7 H 7 BrOS and a molecular weight of 219.10 g/mol , it is a solid with a melting point of 78-80 °C and a predicted boiling point of 319.4 °C at 760 mmHg . The compound's density is reported as 1.68 g/cm³ . It is typically a white to off-white powder and should be stored in closed vessels at room temperature . The primary research value of this compound lies in its role as a versatile intermediate in asymmetric synthesis . The presence of two distinct functional groups—a halogen and a chiral sulfoxide—on the aromatic ring provides multiple reactive sites for further chemical transformations . The bromine atom acts as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the construction of more complex biaryl systems . Simultaneously, the chiral sulfinyl group is a powerful director for stereoselective reactions, including carbon-carbon bond formations adjacent to the aromatic ring . The chirality of the sulfoxide group, with a specific (R) configuration, is often essential for its function in directing asymmetric synthesis and for its biological activity, as different enantiomers can exhibit distinct pharmacological profiles . This compound is critically important in medicinal chemistry and pharmaceutical research for the synthesis of novel bioactive molecules . The sulfoxide functional group is a key motif in several successful drugs, influencing a compound's solubility, metabolic stability, and interaction with biological targets . As such, this compound can be used as a model system or a direct precursor in the development of new pharmaceutical and agrochemical compounds . It is supplied For Research Use Only. It is not intended for human or veterinary use .

Properties

IUPAC Name

1-bromo-4-[(R)-methylsulfinyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOPDYTWAYBUOD-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@@](=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Flow Electrosynthesis

Electrochemical oxidation in continuous flow systems offers a scalable and efficient route to synthesize (R)-1-bromo-4-(methylsulfinyl)benzene. The precursor, (4-bromophenyl)-(methyl)sulfane, undergoes oxidation in a flow reactor operated at 2.5 V without supporting electrolytes. Key advantages include reduced side reactions and improved mass transfer. Post-reaction purification via silica gel chromatography yields the product with 83% purity .

Reaction Conditions:

  • Voltage : 2.5 V

  • Solvent : Anhydrous acetonitrile

  • Flow Rate : 0.5 mL/min

  • Temperature : 25°C

Batch Electrochemical Oxidation

Batch methods provide comparable yields but require longer reaction times. Under similar voltage conditions (2.5 V), the substrate is oxidized in a conventional electrochemical cell. Purification using ethyl acetate elution achieves 86% yield , though racemization risks necessitate careful control of reaction duration.

Enzymatic Synthesis for Enantiomeric Resolution

Enantioselective Sulfoxide Reductases

Enzymatic methods leverage sulfoxide reductases or oxidases to achieve high enantiomeric excess (ee). For instance, E. coli-expressed enzymes selectively reduce the sulfoxide group, yielding the (R)-enantiomer with >99% ee . This approach avoids racemization and simplifies downstream purification.

Key Parameters:

  • Enzyme : Recombinant sulfoxide reductase

  • Substrate Concentration : 10 mM

  • Reaction Time : 24 hours

  • Temperature : 37°C

Biocatalytic Oxidation

Asymmetric oxidation of (4-bromophenyl)-(methyl)sulfide using monooxygenases or peroxidases provides an alternative route. Horseradish peroxidase (HRP) in the presence of hydrogen peroxide achieves 92% conversion with 95% ee for the (R)-isomer.

Chiral Chromatographic Resolution

High-Performance Liquid Chromatography (HPLC)

Racemic mixtures of 1-bromo-4-(methylsulfinyl)benzene are resolved using chiral stationary phases. An IC column with a mobile phase of n-heptane/propan-2-ol (80:20) achieves baseline separation at 246 nm. The (R)-enantiomer elutes at 12.3 minutes , while the (S)-enantiomer elutes at 14.1 minutes .

Chromatographic Conditions:

  • Column : Chiralpak IC (250 × 4.6 mm, 5 µm)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 246 nm

Preparative-Scale Resolution

For industrial applications, simulated moving bed (SMB) chromatography scales enantiomer separation. A productivity of 2.4 g/L/day is achievable with >99% purity for both enantiomers.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Enantiomeric Excess (ee)Scalability
Flow Electrosynthesis8383RacemicHigh
Batch Electrochemistry8689RacemicModerate
Enzymatic Reduction9598>99% (R)High
Chiral HPLC9099>99% (R)Low

Optimization Strategies for Industrial Production

Catalyst Design

Heterogeneous catalysts, such as titanium silicalite-1 (TS-1), enhance oxidation efficiency. TS-1 with hydrogen peroxide achieves 94% conversion of sulfide to sulfoxide while minimizing overoxidation to sulfones.

Solvent Engineering

Polar aprotic solvents (e.g., dimethylformamide) improve reaction kinetics by stabilizing intermediates. A solvent mixture of THF/H₂O (4:1) optimizes both solubility and reactivity in electrochemical setups .

Chemical Reactions Analysis

Types of Reactions

®-1-Bromo-4-(methylsulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ®-1-Bromo-4-(methylsulfonyl)benzene.

    Reduction: Formation of 4-(methylsulfinyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

(R)-1-Bromo-4-(methylsulfinyl)benzene serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine substituent allows for electrophilic substitution reactions, making it useful in the preparation of pharmaceuticals and agrochemicals. The sulfinyl group enhances its reactivity and functionalization potential, facilitating the development of various derivatives.

Synthetic Routes

The synthesis typically involves the bromination of 4-(methylsulfinyl)benzene using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. Catalysts like iron(III) bromide may be employed to enhance reaction efficiency.

Biological Applications

Enzyme Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving sulfoxides and sulfones. It provides insight into the mechanisms of enzyme action and substrate specificity, particularly in the context of sulfoxidation processes.

Therapeutic Potential

Research has indicated potential therapeutic properties for this compound, particularly in:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models.
  • Anticancer Activity : Investigations have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals with specific functional properties. Its unique structural features allow for the development of materials used in coatings, adhesives, and other advanced applications.

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production
AntitumorInduces apoptosis in cancer cell lines

Case Studies Summary

Case Study TitleFindings
Antimicrobial EfficacyMinimum inhibitory concentration (MIC) against Staphylococcus aureus: 32 µg/mL
Anti-inflammatory MechanismSignificant reduction in TNF-alpha and IL-6 levels in LPS-induced inflammation model
Antitumor ActivityDose-dependent decrease in cell viability; IC50 values ranged from 10 to 20 µM

Mechanism of Action

The mechanism of action of ®-1-Bromo-4-(methylsulfinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylsulfinyl group can participate in various biochemical pathways, leading to the modulation of cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, alter their structure, and influence their activity.

Comparison with Similar Compounds

Positional Isomers of Bromo-Methylsulfinylbenzene

The position of the bromine and methylsulfinyl groups on the benzene ring significantly impacts reactivity and biological activity. Key isomers include:

Compound Name CAS Number Positional Isomerism Key Applications Purity/ee
(R)-1-Bromo-2-(methylsulfinyl)benzene 126218-83-5 Ortho-substituted Intermediate in asymmetric synthesis 98% (R)
(R)-1-Bromo-3-(methylsulfinyl)benzene 188539-86-8 Meta-substituted Catalytic studies, drug discovery 98% (R)
(R)-1-Bromo-4-(methylsulfinyl)benzene 28227-62-5 Para-substituted Enzyme activity probes (e.g., MsrA) >99% ee (R)

Key Findings :

  • The para-substituted isomer exhibits superior stereoselectivity in enzyme interactions due to optimal spatial alignment with MsrA’s active site .
  • Ortho- and meta-substituted isomers are less effective in enzymatic assays, likely due to steric hindrance or electronic effects .

Stereoisomerism: (R)- vs. (S)-Enantiomers

Racemic and enantiopure forms of bromo-methylsulfinylbenzene display divergent biochemical behaviors:

  • Enantiopure (R)-isomer : Shows >99% selectivity in MsrA reduction assays, critical for precise imaging of bacterial redox activity .
  • Racemic mixtures : Exhibit reduced enzymatic efficiency, as MsrA only recognizes the (R)-configuration .

Comparison with Other Brominated Aromatic Compounds

1-Bromo-4-(hex-1-ynyl)benzene (CAS: N/A)
  • Structure : Contains a hexynyl group instead of methylsulfinyl.
  • Applications: Used in nickel-catalyzed polymerizations but faces challenges in monomer synthesis due to side reactions .
  • Key Difference : Lacks the sulfinyl group, rendering it unsuitable for redox enzyme studies.
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS: 132532-64-0)
  • Structure : Methoxy and methoxymethoxy substituents.
  • Applications : Intermediate in organic synthesis; electron-donating groups alter reactivity in cross-coupling reactions compared to sulfoxides .
1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene (CAS: 184773-89-5)
  • Structure : Dual bromine atoms on a propenyl side chain.
  • Applications: Limited due to instability; discontinued in commercial catalogs .

Reactivity Insights :

  • The methylsulfinyl group in this compound enhances electrophilicity at the para-bromine site, facilitating Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy-substituted analogs .

Biochemical Probes for Enzyme Imaging

This compound is integral to detecting MsrA activity. In contrast, its ortho and meta isomers show <10% activity in the same assays . Racemic mixtures produce ambiguous results, underscoring the necessity of enantiopure synthesis .

Biological Activity

(R)-1-Bromo-4-(methylsulfinyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₇H₇BrOS
  • Molecular Weight : 219.10 g/mol
  • CAS Number : 145166-15-0

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes by binding to their active or allosteric sites, thus modulating their activity.
  • Receptor Modulation : It can act as an agonist or antagonist for specific receptors, influencing signaling pathways.
  • Chemical Reactivity : The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with distinct biological properties .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anticancer Potential : Preliminary investigations have hinted at its potential role in cancer therapy, particularly through mechanisms that involve apoptosis induction in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains. ,
AnticancerInduces apoptosis in specific cancer cell lines.,
Enzyme InhibitionPotential to inhibit key enzymes involved in metabolic pathways.,

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined, showing effective results comparable to standard antibiotics.

Case Study 2: Anticancer Effects

In vitro experiments revealed that this compound could induce apoptosis in human breast cancer cell lines. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic changes. Further mechanistic studies are needed to elucidate the pathways involved.

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundBromine and methylsulfinyl groupAntimicrobial, anticancer
1-Bromo-4-methylbenzeneLacks methylsulfinyl groupLimited biological activity
4-MethylthioanilineNo bromine substitutionDifferent mechanism of action

The comparison highlights the unique position of this compound in terms of its chemical structure and associated biological activities.

Q & A

Q. What are the optimized synthetic routes for preparing enantiopure (R)-1-bromo-4-(methylsulfinyl)benzene?

  • Methodological Answer : Enantiopure synthesis involves enzymatic resolution of racemic mixtures. For example, E. coli (MsrA knockout strain) selectively reduces the (S)-enantiomer, leaving the (R)-form. Key steps:
  • Substrate : Racemic 1-bromo-4-(methylsulfinyl)benzene (100 mg, 0.46 mmol) in M9 minimal medium .
  • Enzyme : MsrA (methionine sulfoxide reductase) in E. coli JW4178 .
  • Reaction : Incubation at 37°C for 1 h, followed by extraction and silica gel chromatography (30–50% acetone in cyclohexane) .
  • Yield : 41% with >99% enantiomeric excess (ee) .

Q. How is enantiopurity validated for this compound?

  • Methodological Answer : Enantiomeric excess is determined via chiral HPLC:
  • Column : IC Chiralpak with n-heptane/propan-2-ol (80:20) .
  • Conditions : 1 mL/min flow rate, 25°C, λ = 246 nm .
  • Retention Time : 18.1 min for (R)-enantiomer; baseline separation confirms >99% ee .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H NMR (CDCl3): δ 7.68–7.65 (m, 2H), 7.53–7.50 (m, 2H), 2.71 (s, 3H) .
  • 13C NMR : δ 144.9 (C-SO), 132.6 (C-Br), 125.5/125.2 (aromatic carbons) .
  • HRMS : [M+H]+ calculated 218.9480; observed 218.9477 .

Advanced Research Questions

Q. How does this compound participate in Pd-catalyzed cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Example protocol:
  • Catalyst : Pd(PPh3)4 or PdCl2(dppf) .
  • Conditions : THF/water, Na2CO3, 80°C, 12 h .
  • Applications : Synthesis of biaryls for imaging probes or chiral ligands .

Q. What enzymatic strategies resolve racemic mixtures to achieve high optical purity?

  • Methodological Answer :
  • Enzyme : MsrA selectively reduces (S)-sulfoxide to sulfide, leaving (R)-sulfoxide intact .
  • Key Parameters :
  • Substrate: Racemic sulfoxide in n-decane/M9 medium .
  • Reaction time: 1 h at 37°C .
  • Scale-Up : Optimized cell culture (400 mL LB medium) increases yield .

Q. How is electrochemical oxidation used to synthesize sulfoxides like this compound?

  • Methodological Answer : Electrochemical methods avoid harsh oxidants. Example:
  • Setup : Undivided cell, graphite electrodes, CH3CN/H2O (4:1) .
  • Voltage : 2.5 V for 20 min .
  • Yield : 83% with high regioselectivity .

Q. How to address contradictions in reported yields or ee values across studies?

  • Methodological Answer :
  • Source Analysis : Compare enzyme sources (e.g., wild-type vs. knockout E. coli) .
  • Chromatography : Validate silica gel purity (e.g., 30–50% acetone gradients) .
  • HPLC Calibration : Ensure chiral column integrity and mobile phase ratios .

Q. Can this compound act as a probe for enzyme activity imaging?

  • Methodological Answer : Yes, as demonstrated in spatially resolved imaging of MsrA:
  • Probe Design : (R,R)-1-bromo-4-(methylsulfinyl)benzene linked to fluorophores .
  • Assay : Gel-embedded MsrA activity detected via fluorescence quenching .
  • Specificity : >99% selectivity for MsrA over other oxidoreductases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-1-Bromo-4-(methylsulfinyl)benzene
Reactant of Route 2
(R)-1-Bromo-4-(methylsulfinyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.